Terbutryn-d9

Description

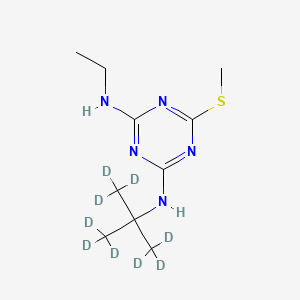

Structure

3D Structure

Properties

Molecular Formula |

C10H19N5S |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |

InChI Key |

IROINLKCQGIITA-WVZRYRIDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |

Origin of Product |

United States |

Chemical Profile of Terbutryn D9

Terbutryn-d9 is the deuterated form of terbutryn (B1682747), a selective herbicide from the triazine class. vulcanchem.comoup.com The deuterium (B1214612) atoms are strategically placed on the tert-butyl group of the molecule. vulcanchem.com

| Property | Value |

| IUPAC Name | N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine |

| CAS Number | 1246817-01-5 |

| Molecular Formula | C₁₀H₁₀D₉N₅S |

| Molecular Weight | 250.41 g/mol |

| Isotopic Purity | Typically ≥95% |

| Appearance | White Powder |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) |

| Storage Temperature | Approximately -20°C |

Table 1: Chemical and Physical Properties of this compound. Data sourced from multiple chemical suppliers and databases. vulcanchem.comchemicalbook.comcymitquimica.com

Synthesis and Manufacturing of Terbutryn D9

The synthesis of Terbutryn-d9 involves a multi-step process that mirrors the synthesis of its non-deuterated counterpart, with the key difference being the introduction of deuterium (B1214612) atoms. The synthesis of terbutryn (B1682747) generally involves the reaction of cyanuric chloride with tert-butylamine, followed by reaction with ethylamine, and finally with methyl mercaptan. chemicalbook.comchemicalbook.com

Applications in Analytical and Research Contexts

The primary application of Terbutryn-d9 is as an internal standard for the quantitative analysis of terbutryn (B1682747) in various complex matrices, such as environmental samples (water, soil) and agricultural products. musechem.comvulcanchem.com Its use is particularly prevalent in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In environmental monitoring, terbutryn is a compound of concern due to its potential to contaminate surface and ground waters. oup.com Accurate quantification of terbutryn at low concentrations is essential for assessing environmental risk and ensuring compliance with regulatory limits. The use of this compound as an internal standard in these analyses allows for the necessary precision and accuracy to be achieved, even in the presence of complex environmental matrices that can cause significant ion suppression or enhancement. waters.com

Research Findings Utilizing this compound:

| Research Area | Key Finding | Analytical Technique | Reference |

| Environmental Fate | Used to trace the degradation pathways and determine the half-life of terbutryn in soil and water systems. | LC-MS/MS | vulcanchem.com |

| Wastewater Analysis | Enabled precise quantification of terbutryn and its transformation products in wastewater influent, achieving low limits of quantification (LOQ). | LC-MS/MS | |

| Biocide Transport | Employed as a surrogate standard to study the transport and transformation of terbutryn in construction materials. | Mass Spectrometry | mst.dk |

| Urban Runoff Analysis | Included in a suite of stable isotope-labeled internal standards to correct for matrix effects in the non-target screening of urban runoff. | LC-High Resolution MS | acs.org |

Table 2: Summary of Research Applications and Findings for this compound.

Synthesis and Isotopic Incorporation Methodologies for this compound

This compound is the deuterated analogue of Terbutryn, a selective herbicide from the triazine class. The incorporation of nine deuterium (B1214612) atoms into the tert-butyl group of the molecule makes it a valuable internal standard for quantitative analysis, particularly in environmental and agricultural studies. Its synthesis and the rigorous confirmation of its isotopic purity are critical for its use as a reference material.

Role of Terbutryn D9 in Mechanistic Metabolism and Biotransformation Studies Non Clinical Contexts

Use in In Vitro Biotransformation Systems (e.g., microsomal, cellular assays)

The primary application of Terbutryn-d9 in in vitro biotransformation systems, such as liver microsomes and cellular assays, is as an internal standard for the accurate quantification of the parent compound, Terbutryn (B1682747). Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are a standard model for studying Phase I metabolism.

In a typical microsomal assay, a known concentration of Terbutryn would be incubated with the microsomes. To accurately measure the rate of its degradation, a known amount of this compound is added to the reaction mixture at specific time points or during the sample extraction process. Because this compound has nearly identical physicochemical properties to Terbutryn, it experiences similar extraction efficiency and ionization response in the mass spectrometer. Any sample loss during preparation will affect both the analyte and the internal standard equally, thus allowing for precise and accurate quantification of the remaining Terbutryn. This approach is critical for determining key metabolic parameters such as intrinsic clearance and metabolic stability.

Similarly, in cellular assays using, for example, primary hepatocytes or specific cell lines, this compound would be employed to quantify the uptake and metabolism of Terbutryn within a more complex biological system that includes both Phase I and Phase II metabolic processes.

| In Vitro System | Primary Use of this compound | Key Information Gained |

| Liver Microsomes | Internal Standard for Quantification | Metabolic Stability, Intrinsic Clearance, Enzyme Kinetics |

| S9 Fraction | Internal Standard for Quantification | Combined Phase I and Phase II Metabolism |

| Hepatocytes/Cellular Assays | Internal Standard for Quantification | Cellular Uptake, Efflux, Overall Metabolic Profile |

Elucidation of Metabolic Pathways in Model Organisms

While direct studies using this compound to elucidate metabolic pathways in model organisms like rats or zebrafish are not readily found in published literature, the principles of stable isotope labeling suggest its potential utility. In such studies, a model organism would be exposed to a mixture of Terbutryn and this compound. The distinct isotopic signature of this compound allows for the unequivocal identification of drug-related material in complex biological matrices like urine, feces, and plasma.

By analyzing the mass spectra of metabolites, researchers can identify pairs of peaks separated by the mass difference corresponding to the deuterium (B1214612) labeling. This "isotope cluster" technique helps to confirm that a detected compound is indeed a metabolite of Terbutryn and not an endogenous substance. For example, if a metabolite is formed through hydroxylation, two distinct molecular ions would be detected: one for the hydroxylated Terbutryn and another, 9 mass units higher, for the hydroxylated this compound. This approach aids in building a comprehensive map of the biotransformation pathways.

Studies on related triazine herbicides have utilized model organisms such as zebrafish to investigate developmental toxicity and metabolism, suggesting a potential application for this compound in similar experimental designs to trace metabolic fate with high confidence. nih.govnih.gov

Application in Metabolite Identification Methodologies (excluding human clinical data)

In the context of metabolite identification, this compound is a powerful tool when coupled with high-resolution mass spectrometry (HRMS) techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Its primary role is to facilitate the confident identification of metabolites from complex biological samples.

The use of a stable isotope-labeled internal standard improves the accuracy of quantitative analysis, which is crucial for determining the relative abundance of different metabolites. nih.govlcms.cz When analyzing samples from in vitro or in vivo metabolism studies, the presence of the deuterated analog helps to filter out background noise and endogenous compounds, allowing analytical software to more easily pinpoint potential metabolites.

Methodological Development, Validation, and Interlaboratory Comparability Utilizing Terbutryn D9

Validation of Analytical Methods using Stable Isotope Standards

Stable isotope standards, such as Terbutryn-d9, are instrumental in the validation of analytical methods for quantifying pesticides. nih.govwisdomlib.org The use of deuterated analogues as internal standards helps to correct for analytical variability and potential loss of the target analyte during sample preparation and analysis. nih.govtexilajournal.com This approach is particularly crucial when dealing with complex matrices, such as those found in environmental and food samples, where matrix effects can significantly impact the accuracy of quantification. lcms.cz

The validation process often involves assessing several key performance parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govresearchgate.net By incorporating a stable isotope-labeled internal standard like this compound, which has chemical and physical properties nearly identical to the native analyte, analysts can effectively compensate for variations in extraction efficiency and instrument response. texilajournal.comnih.gov This compensation is vital for achieving accurate and reliable results, especially at the low concentration levels often encountered in residue analysis. nih.gov

Studies have demonstrated the effectiveness of using deuterated internal standards in various chromatographic methods coupled with mass spectrometry (MS). For instance, in the analysis of pesticides in cannabis matrices, deuterated analogues were shown to limit the effect of the matrix on the quantitative value, resulting in accuracy percentages falling within 25% and relative standard deviation (RSD) values dropping below 20%. lcms.cz Similarly, in the analysis of terbutryn (B1682747) in cabbage, different analytical methods were compared, with the gas chromatography/ion trap (GC/IT) with scan mode showing high sensitivity and precision. nih.gov The use of an appropriate internal standard is key to the robustness and reproducibility of such methods. lcms.cz

Table 1: Comparison of Analytical Methods for Terbutryn Quantification in Cabbage

| Analytical Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Spike Recovery (%) | Relative Standard Deviation (%) |

| GC/IT with scan mode | 0.0015 | 0.0047 | 96.5 | 17 |

| GC/IT with MS/MS mode | 0.026 | - | 103.5 | - |

| GC/MSD | 0.015 | - | 90.3 | - |

| LC/MS/MS | 0.026 | - | 92.5 | - |

| Data sourced from a 2018 study on the validation of analytical methods for terbutryn. nih.gov |

Development of Standard Reference Materials and Certified Reference Materials

Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs) are fundamental to ensuring the quality and metrological traceability of chemical measurements. These materials, which have one or more sufficiently homogeneous and stable property values, are used for calibrating measurement systems, assessing the performance of a measurement procedure, and for assigning values to other materials. sigmaaldrich.comstarecotronics.it

The development of CRMs for organic contaminants like triazine herbicides involves the precise and accurate characterization of the concentration of the target analytes. sigmaaldrich.com this compound can play a role in the value assignment process during the production of these reference materials, particularly when using Isotope Dilution Mass Spectrometry (IDMS), which is considered a primary ratio method. The use of isotopically labeled standards ensures high accuracy in the characterization of the unlabeled analyte in the reference material.

CRMs for pesticides in various matrices, such as water and soil, are available and are produced in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comstarecotronics.it These materials are essential for laboratories to validate their analytical methods and to demonstrate the accuracy of their results. For example, a certified reference material for a mix of triazine pesticides in methanol (B129727) is available for use in calibration. sigmaaldrich.com The European Union's Water Framework Directive (2000/60/EC) and its daughter directives list priority substances, including herbicides like terbutryn, that must be monitored in surface and groundwater, necessitating the availability of high-quality reference materials for accurate analysis. sigmaaldrich.com

Interlaboratory Proficiency Testing Schemes and Harmonization

Interlaboratory proficiency testing (PT) is a crucial component of a laboratory's quality assurance system and a requirement for accreditation under standards like ISO/IEC 17025. wur.nlfao.org PT schemes assess the performance of individual laboratories for specific tests and measurements and are used to monitor their continuing performance. researchgate.net By analyzing the same homogeneous and stable test material, participating laboratories can compare their results against a reference value, and their performance is often evaluated using statistical methods like z-scores. researchgate.net

In the analysis of pesticides, including triazines like terbutryn, PT schemes help to ensure that different laboratories can achieve comparable and reliable results. qualitychecksrl.com The use of isotopically labeled internal standards such as this compound by participating laboratories can contribute to improved performance in these schemes by minimizing measurement uncertainty. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories provides guidelines for conducting such tests, including homogeneity and stability testing of the PT materials. wur.nl

Harmonization of analytical methods is another important goal, ensuring that results are consistent and comparable regardless of the laboratory or method used. The use of common reference materials and participation in PT schemes are key elements in achieving this harmonization. texilajournal.com Organizations like the International Atomic Energy Agency (IAEA) organize PT exercises for laboratories worldwide to monitor their analytical capabilities for various environmental contaminants. iaea.org These programs help identify analytical discrepancies and foster improvements in laboratory performance across the globe. fao.org

Table 2: Example of a Proficiency Test for Triazines in Natural Water

| Analyte | CAS Number | Indicative Concentration Level (ng/L) |

| Atrazine | 1912-24-9 | 10 - 500 |

| Simazine | 122-34-9 | 10 - 500 |

| Prometryn | 7287-19-6 | 10 - 500 |

| Terbuthylazine | 5915-41-3 | 10 - 500 |

| Terbutryn | 886-50-0 | 10 - 500 |

| This table represents a typical scope for a proficiency test for triazine pesticides in water. qualitychecksrl.com |

Quantitative Methodologies based on Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of chemical substances. nih.gov The method involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample. nih.gov This "isotope-labeled" standard is nearly identical to the analyte of interest but has a different mass due to the isotopic enrichment. nih.govresearchgate.net

During mass spectrometric analysis, the instrument can distinguish between the native analyte and the added isotopic standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be determined with high accuracy. nih.gov A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix, as long as the native analyte and the isotopic standard are in equilibrium and behave identically during sample preparation and analysis. nih.gov This makes IDMS particularly robust for complex matrices where analyte losses can be significant and variable.

IDMS, especially when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is considered a definitive method for quantitative analysis. nih.gov It is widely used in reference material characterization and in high-accuracy measurements for environmental monitoring, food safety, and clinical analysis. mdpi.com The development and validation of IDMS methods using deuterated standards have been successfully applied to a wide range of environmental contaminants, demonstrating accuracy and precision comparable to more laborious methods like standard addition. nih.gov

Advanced Analytical Strategies and Future Research Trajectories for Terbutryn D9

Potential in Untargeted Screening and Suspect Screening Workflows

In the realm of environmental monitoring, untargeted and suspect screening analyses are powerful methodologies for identifying a wide array of chemical compounds in complex samples like water, soil, or sludge. mst.dk Untargeted screening aims to detect all measurable substances in a sample, while suspect screening narrows the search to a predefined list of compounds expected to be present. unipg.it The use of isotopically labeled internal standards, such as Terbutryn-d9, is fundamental to the accuracy and reliability of these high-resolution mass spectrometry (HRMS) techniques. amerigoscientific.comscioninstruments.comclearsynth.com

When added to a sample, this compound behaves almost identically to its non-labeled counterpart, terbutryn (B1682747), during extraction, purification, and chromatographic separation. scioninstruments.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. wikipedia.org This distinction allows it to serve as a robust internal standard, compensating for variations in sample preparation and potential matrix effects that can suppress or enhance the analyte signal. amerigoscientific.comclearsynth.com By comparing the signal of the native terbutryn to the known concentration of this compound, analysts can achieve precise quantification and reduce the risk of false-positive or false-negative results. scioninstruments.com

In suspect screening, where a list of potential contaminants is used to interrogate the data, this compound helps to confirm the presence of terbutryn with high confidence. nih.gov Its predictable retention time and distinct mass-to-charge ratio (m/z) provide a reliable anchor for identifying the native compound, even at trace levels. For example, a study on sewage sludge successfully confirmed the presence of terbutryn among numerous other substances using such screening methods. mst.dk

Table 1: Mass Spectrometric Properties of Terbutryn and this compound

This table illustrates the key mass differences utilized in mass spectrometry-based screening workflows. The mass shift between the native compound and its deuterated isotopologue allows for clear differentiation.

| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Precursor Ion [M+H]⁺ | Key Fragment Ion |

| Terbutryn | C₁₀H₁₉N₅S | 241.1356 | 242.1434 | 186 |

| This compound | C₁₀H₁₀D₉N₅S | 250.1919 | 251.2007 | 195 |

Data sourced and adapted from mass spectrometry databases and principles of isotopic labeling. massbank.euchalmers.se

Emerging Applications in Environmental Forensics and Source Apportionment Methodologies

Environmental forensics utilizes scientific techniques to determine the source, age, and distribution of contaminants in the environment. eolss.netresearchgate.net Isotope-labeled compounds are invaluable tools in this field, enabling researchers to trace pollutant pathways and distinguish between different contamination sources. alfa-chemistry.commusechem.com

This compound can be employed as a tracer in controlled studies to investigate the environmental fate and transport of terbutryn. amerigoscientific.com By introducing a known quantity of this compound into a specific environment, such as a soil column or a microcosm simulating a waterway, scientists can track its movement, degradation, and accumulation in different environmental compartments like water, sediment, and biota. alfa-chemistry.comresearchgate.net This provides critical data for developing and validating environmental models that predict how herbicides behave after their application.

Source apportionment, which aims to allocate the contributions of different pollution sources, is another emerging application. copernicus.org While this is more established for persistent pollutants, the principle applies to herbicides in specific contexts. For instance, if multiple agricultural areas are potential sources of terbutryn contamination in a watershed, targeted release of this compound from one location could help differentiate its contribution from the others. The unique mass signature of the deuterated standard allows it to be unequivocally identified and quantified downstream, linking it directly to its origin. musechem.com This approach is particularly powerful for clarifying liability in pollution events and for designing effective remediation strategies. researchgate.net

Table 2: Illustrative Data for a Hypothetical Source Apportionment Study

This table shows hypothetical concentrations of Terbutryn and this compound in water samples collected downstream from two agricultural fields. Field A was treated with standard terbutryn, while Field B was treated with a mix including a this compound tracer.

| Sampling Location | Distance from Fields (km) | Terbutryn (ng/L) | This compound (ng/L) | Inferred Primary Source |

| Site 1 | 1 | 150 | 5 | Field A |

| Site 2 | 1.5 | 80 | 45 | Field B |

| Site 3 | 3 | 50 | 25 | Mixture, primarily Field B |

| Site 4 | 5 | 20 | 8 | Mixture, significant dilution |

This table is illustrative and demonstrates the concept of using a labeled compound for source apportionment.

Theoretical Considerations for Further Isotopic Labeling and Application Development

The current this compound standard features deuterium (B1214612) atoms on the alkyl side chains. Future research could focus on synthesizing terbutryn with different isotopic labels to unlock new analytical capabilities. For example, incorporating stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) into the central triazine ring would create new standards. researchgate.netmdpi.com These multi-isotope labeled compounds could be used in sophisticated double-labeling experiments to simultaneously study multiple degradation pathways or to trace the fate of different components of the molecule.

The development of novel applications for isotopically labeled herbicides is a promising research frontier. kriso.lv Beyond environmental monitoring, this compound could be used to optimize water treatment technologies. By spiking influent water with a known concentration of the labeled standard, engineers can precisely measure the removal efficiency of methods like advanced oxidation processes, activated carbon filtration, or bioremediation.

Furthermore, the creation of a suite of isotopically labeled herbicide standards, including different isotopologues of terbutryn, would be instrumental in advancing metabolomics and toxicological studies. studysmarter.co.ukadesisinc.com By tracing the metabolic fate of these labeled compounds in organisms, scientists can gain deeper insights into their mechanisms of toxicity and bioaccumulation, supporting more robust risk assessments and regulatory decisions. nih.gov The continuous evolution of analytical instrumentation, with its increasing sensitivity, will drive the demand for a wider variety of high-purity, well-characterized isotopic standards to explore the complex interactions between chemicals and the environment. alfa-chemistry.com

Table 3: Potential Future Isotopic Labels for Terbutryn and Their Research Applications

| Isotopic Label | Location of Label | Potential Application |

| Terbutryn-¹³C₃ | Triazine Ring | Elucidating degradation pathways involving the core ring structure. |

| Terbutryn-¹⁵N₄ | Triazine Ring | Studying nitrogen cycling and transformation in soil environments. |

| Terbutryn-d₅-ethyl | Ethyl Group | Comparing degradation rates of different alkyl side chains. |

| Double Labeled (e.g., ¹³C₃, ¹⁵N₄) | Triazine Ring | Advanced metabolic fate studies and multi-pathway tracing. |

This table is theoretical and outlines potential future research directions based on established principles of isotopic labeling. researchgate.netmdpi.com

Q & A

Q. How can researchers integrate this compound with other isotopic tracers in multi-residue environmental studies?

- Methodological Answer : Design a collision energy ramp in MS/MS to distinguish this compound from co-eluting isotopes (e.g., ¹³C-labeled compounds). Use principal component analysis (PCA) to deconvolute signal overlaps. Validate with spike-and-recovery experiments in multi-component matrices. Reference systematic data-gathering frameworks to ensure comprehensive analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.